molecular formula C10H8N2OS B15069417 5-(Thiophen-3-yl)nicotinamide CAS No. 1346687-13-5

5-(Thiophen-3-yl)nicotinamide

Cat. No.: B15069417
CAS No.: 1346687-13-5
M. Wt: 204.25 g/mol
InChI Key: ACZJRAZNXVBWGT-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)nicotinamide is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a thiophene ring attached to a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)nicotinamide typically involves the condensation of thiophene derivatives with nicotinic acid or its derivatives. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Thiophen-3-yl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors[][6].

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)nicotinamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring can interact with hydrophobic pockets in proteins, while the nicotinamide moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiophen-3-yl)nicotinamide is unique due to the combination of the thiophene ring and nicotinamide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

1346687-13-5

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

5-thiophen-3-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H8N2OS/c11-10(13)9-3-8(4-12-5-9)7-1-2-14-6-7/h1-6H,(H2,11,13)

InChI Key

ACZJRAZNXVBWGT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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